![molecular formula C20H21N5O2S B2728591 Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 1904085-75-1](/img/structure/B2728591.png)
Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Description
“Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone” is a complex organic compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Benzo[d]thiazol derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis of new pyridine derivatives incorporating benzo[d]thiazolyl moieties has shown variable and modest activity against investigated strains of bacteria and fungi. These compounds, synthesized through the reaction of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, demonstrate the potential for benzo[d]thiazol derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
The structural modification of benzo[d]thiazol derivatives has also led to significant anticancer activities. A series of thiophene-containing 1,3-diarylpyrazole derivatives were synthesized, exhibiting high growth inhibitory effects on Raji and HL60 cancer cells. This indicates the therapeutic potential of benzo[d]thiazol-containing compounds in cancer treatment (Inceler, Yılmaz, & Baytas, 2013).
Antioxidant and Antimicrobial Activities
Further, new derivatives of benzo[d]imidazole and pyrazole, incorporating the benzo[d]thiazol moiety, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlight the multifunctional nature of benzo[d]thiazol derivatives, offering a promising avenue for the development of new therapeutic agents with enhanced biological activities (Bassyouni et al., 2012).
Molecular Docking Studies
Molecular docking studies of benzo[d]thiazolopyridine compounds have demonstrated favorable interactions with estrogen and progesterone receptors, suggesting their potential role in the treatment of breast cancers. This approach underscores the utility of benzo[d]thiazol derivatives in targeted therapy, offering insights into their mechanism of action and interaction with biological targets (Shirani, Maleki, Asadi, & Dinari, 2021).
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19(14-4-5-16-18(11-14)28-13-21-16)23-7-9-24(10-8-23)20(27)17-12-15-3-1-2-6-25(15)22-17/h4-5,11-13H,1-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBFENHGZFZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone |
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